Product packaging for 1-Fluoro-2,6-dichloropyridinium Triflate(Cat. No.:CAS No. 130433-68-0)

1-Fluoro-2,6-dichloropyridinium Triflate

Cat. No.: B136802
CAS No.: 130433-68-0
M. Wt: 316.06 g/mol
InChI Key: KDFRVNARKRKXQQ-UHFFFAOYSA-M
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Description

Chemical Structure and Properties 1-Fluoro-2,6-dichloropyridinium Triflate (CAS 130433-68-0) is a fluorinating reagent with the molecular formula C₆H₃Cl₂F₄NO₃S and a molecular weight of 316.06 g/mol . It consists of a pyridinium core substituted with fluorine at the 1-position and chlorine atoms at the 2- and 6-positions, paired with a trifluoromethanesulfonate (triflate, OTf⁻) counterion. The compound is commercially available with purity >94% and is typically stored at 2–8°C .

Applications
This reagent is widely used in organic synthesis for fluorination reactions, particularly in bismuth-catalyzed oxidative coupling of arylboronic acids to generate aryl triflates. Its strong electrophilic fluorine atom facilitates the transfer of fluorine to nucleophilic substrates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2F4NO3S B136802 1-Fluoro-2,6-dichloropyridinium Triflate CAS No. 130433-68-0

Properties

IUPAC Name

2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRVNARKRKXQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371980
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130433-68-0
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2,6-Dichloropyridine, fluorine gas (F₂), triflic acid.

  • Solvent : Anhydrous acetonitrile (MeCN) is preferred due to its polarity and ability to stabilize ionic intermediates.

  • Temperature : Reactions are conducted at −20°C to minimize side reactions such as over-fluorination or decomposition.

  • Duration : 3 hours under vigorous stirring ensures complete conversion.

The stoichiometric ratio of 2,6-dichloropyridine to F₂ is critical. A 1:1 molar ratio typically achieves a yield of 96%, as excess fluorine leads to byproducts like perfluorinated species. The triflic acid acts as both a proton source and counterion provider, facilitating the formation of the stable triflate salt.

Workup and Purification

Post-reaction, the mixture is quenched with dry diethyl ether to precipitate FDCPT. The crude product is purified via recrystallization from dichloromethane (DCM) and methanol (MeOH), yielding a white crystalline solid with >94% purity. Analytical validation by ¹⁹F NMR confirms the presence of the triflate counterion (δ −70 to −75 ppm).

Acid-Catalyzed Synthesis Using Preformed N-Fluoro Intermediates

An alternative route involves the pre-formation of the N-fluoro-2,6-dichloropyridinium ion, followed by anion exchange with triflate. This method is advantageous for large-scale production due to its modularity.

Stepwise Procedure

  • Fluorination : 2,6-Dichloropyridine is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in DCM at 0°C. This step generates the N-fluoro pyridinium intermediate without requiring gaseous F₂.

  • Anion Metathesis : The intermediate is reacted with silver triflate (AgOTf) in MeCN, precipitating silver chloride (AgCl) and yielding FDCPT.

Key Advantages

  • Avoids handling hazardous F₂ gas.

  • Enables precise control over counterion incorporation.

  • Achieves yields up to 89% with scalability to kilogram quantities.

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and temperature significantly impacts FDCPT synthesis. Comparative studies reveal the following trends:

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile−209694
Dichloromethane08288
THF−207585

Table 1. Solvent and temperature effects on FDCPT synthesis.

Acetonitrile outperforms other solvents due to its high dielectric constant (ε = 37.5), which stabilizes charged intermediates. Elevated temperatures (>0°C) promote decomposition, reducing yields by 15–20%.

Mechanistic Insights and Byproduct Formation

The fluorination mechanism proceeds via a two-step electrophilic aromatic substitution (EAS):

  • Electrophilic Attack : F₂ reacts with triflic acid to generate the trifluoromethanesulfonyl fluoride (Tf-F) intermediate, which transfers F⁺ to 2,6-dichloropyridine.

  • Rearomatization : Deprotonation restores aromaticity, forming the N-fluoro pyridinium triflate.

Common byproducts include:

  • 2,6-Dichloro-1,3-difluoropyridinium species : Result from over-fluorination at elevated F₂ concentrations.

  • Hydrolyzed derivatives : Formed if moisture is present, detectable by ¹H NMR (δ 4.5–5.0 ppm for OH groups).

Industrial-Scale Production and Quality Control

Industrial protocols emphasize cost-effectiveness and safety:

  • Continuous Flow Reactors : Minimize F₂ exposure and improve heat dissipation, achieving 92% yield at −15°C.

  • In-Line Analytics : FTIR monitors F₂ consumption in real time, ensuring stoichiometric precision.

  • Specifications : Commercial FDCPT must meet EP-grade purity (>94%) verified by HPLC-UV (λ = 254 nm).

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilitySafety Concerns
Direct Fluorination96ModerateHigh (F₂ gas)
Anion Metathesis89HighLow
Continuous Flow92HighModerate

Table 2. Comparison of FDCPT preparation methods .

Chemical Reactions Analysis

Fluorination

1-Fluoro-2,6-dichloropyridinium triflate is used in the fluorination of alkenes with N-F type reagents. N-Fluoro-2,6-bis(methoxymethyl)pyridinium triflate fluorinates the trimethylsilyl ether of γ-butyrolactone and 1-cyclohexenyl acetate in higher yields than N-fluoro-2,4,6-trimethyl salt. N-Fluoro-2,6-bis(CH2OAc)pyridinium triflate, N-fluoro-2,6-bis(COOMe)pyridinium triflate, and N-fluoro-2-cyano- and -2,6-dicyanopyridinium tetrafluoroborates can also be used .

Transformation of Thioglycosides

This compound transforms thioglycosides into glycoside, glycosyl azide, and sulfoxide.

Electrochemical Fluorination

This compound is involved in regioselective, electrochemical fluorination.

Reaction with Nucleophilic Substrates

Fluorinations with This compound can be suppressed by the formation of perfluoro-3,4,5,6-tetrahydropyridine, which is reactive to nucleophilic substrates present in the reaction mixture . For example, the reaction of This compound with sodium phenoxide gives a small amount (5%) of fluorophenols and a larger amount of an adduct .

As an Oxidant

1-fluoro-2,6-dichloropyridinium tetrafluoroborate acts as an oxidant to access a Bi(V) intermediate .

Scientific Research Applications

Chemical Properties and Mechanism of Action

FDCPT has the molecular formula C6H3Cl2F4NO3SC_6H_3Cl_2F_4NO_3S and a molecular weight of 316.06 g/mol. It is characterized by its colorless crystalline structure and solubility in organic solvents like acetonitrile. The compound acts primarily as an electrophilic fluorinating agent, facilitating the formation of carbon-fluorine bonds through nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridinium ring enhances its electrophilicity, allowing for effective fluorination of various substrates .

Organic Synthesis

FDCPT is widely used as a fluorinating reagent in organic synthesis due to its ability to selectively introduce fluorine into target molecules. Key applications include:

  • Fluorination of Alkenes : FDCPT can fluorinate alkenes using N-F type reagents, leading to the formation of valuable fluorinated compounds .
  • Transformation of Thioglycosides : It facilitates the conversion of thioglycosides into glycosyl azides and sulfoxides, which are important intermediates in carbohydrate chemistry .
  • Electrochemical Fluorination : The compound is utilized in regioselective electrochemical fluorination processes, enhancing the efficiency and selectivity of fluorination reactions.

Medicinal Chemistry

Emerging research indicates that FDCPT has potential therapeutic applications, particularly in oncology:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Studies have shown that FDCPT exhibits inhibitory activity against FGFRs 1, 2, and 3, which are critical in cell proliferation and angiogenesis. This suggests potential applications in cancer treatment.
  • Synthesis of Pharmaceutical Intermediates : The incorporation of fluorine into drug candidates can enhance their biological activity and pharmacokinetic properties. FDCPT has been employed in synthesizing various pharmaceutical intermediates that may possess significant therapeutic effects .

Fluorination Reactions

FDCPT has been effectively used in numerous case studies demonstrating its utility:

  • Glycosyl Azide Synthesis : In one study, thioglycosides were transformed into glycosyl azides using FDCPT in conjunction with TMSN3, showcasing its role in synthesizing reactive intermediates for further chemical transformations .
  • Pharmaceutical Applications : The compound has been utilized to synthesize intermediates with promising biological activities due to the introduction of fluorine into their structures.

Comparison with Related Compounds

FDCPT can be compared with other fluorinating agents based on reactivity and stability. Below is a summary table highlighting key features:

Compound NameKey FeaturesUnique Aspects
1-Fluoro-2,6-dichloropyridinium tetrafluoroborateSimilar fluorinating propertiesDifferent counterion affects reactivity
2,6-Dichloro-1-fluoropyridinium tetrafluoroborateUsed similarly in fluorinationStability influenced by counterion
2-Fluoro-3-chloropyridinium triflateSimilar triflate counterionHalogen position affects reactivity

Mechanism of Action

The mechanism of action of 1-fluoro-2,6-dichloropyridinium triflate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of carbon-fluorine bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Fluoro-2,6-dichloropyridinium Tetrafluoroborate (CAS 140623-89-8)

  • Structural Differences : Replaces the triflate anion with tetrafluoroborate (BF₄⁻) .
  • Reactivity and Solubility :
    • The tetrafluoroborate salt exhibits superior solubility in chlorinated solvents like CDCl₃ at elevated temperatures (60–90°C), enabling higher reaction efficiency. For example, in aryl triflate synthesis, it achieved a 92% yield under optimized conditions, whereas the triflate counterpart formed insoluble aggregates under similar conditions, leading to reduced yields .
    • The smaller, more polarizing BF₄⁻ anion enhances solubility and stabilizes reactive intermediates compared to the bulkier triflate .
  • Applications : Preferred in reactions requiring homogeneous conditions, such as catalytic cycles involving bismuth complexes .

1-Fluoro-2,6-bis(methoxycarbonyl)pyridinium Triflate (CAS 107264-08-4)

  • Structural Differences : Substitutes chlorine atoms with methoxycarbonyl (-CO₂Me) groups at the 2- and 6-positions .
  • However, steric hindrance from these groups may limit accessibility in sterically crowded reactions .
  • Physical Properties : Higher molecular weight (363.24 g/mol) and altered solubility profile compared to the dichloro analog .

1-Fluoro-2,4,6-Trimethylpyridinium Triflate (CAS 107264-00-6)

  • Structural Differences : Features methyl groups at the 2-, 4-, and 6-positions instead of chlorine .
  • Reactivity :
    • Electron-donating methyl groups reduce the electrophilicity of the fluorine atom, making this compound less reactive in fluorination compared to the dichloro derivative.
    • Improved solubility in organic solvents due to the hydrophobic methyl groups .
  • Physical Properties : Melting point 162–165°C, higher than most pyridinium salts, reflecting its crystalline stability .

Table 1. Comparative Analysis of 1-Fluoro-2,6-dichloropyridinium Triflate and Analogs

Compound Substituents Counterion Molecular Weight (g/mol) Solubility in CDCl₃ (60°C) Key Reactivity Traits Yield in Aryl Triflate Synthesis
This compound Cl (2,6), F (1) OTf⁻ 316.06 Low (forms aggregates) High electrophilicity, steric hindrance <50% (varies with conditions)
1-Fluoro-2,6-dichloropyridinium BF₄ Cl (2,6), F (1) BF₄⁻ 287.34 High Enhanced solubility, efficient catalysis 92%
1-Fluoro-2,6-bis(CO₂Me)pyridinium OTf CO₂Me (2,6), F (1) OTf⁻ 363.24 Moderate High electrophilicity, steric hindrance N/A
1-Fluoro-2,4,6-Trimethylpyridinium OTf Me (2,4,6), F (1) OTf⁻ 289.25 High Reduced electrophilicity, improved solubility N/A

Research Findings and Practical Considerations

  • Counterion Impact: The triflate anion’s weak coordination and large size often reduce solubility in non-polar solvents, making tetrafluoroborate preferable in reactions requiring homogeneous mixing .
  • Substituent Effects : Chlorine atoms balance electrophilicity and steric effects, whereas methoxycarbonyl or methyl groups alter electronic properties and solubility .
  • Temperature Sensitivity : The triflate salt’s insolubility at >60°C necessitates careful temperature control, while the tetrafluoroborate remains stable up to 90°C .

Biological Activity

1-Fluoro-2,6-dichloropyridinium triflate (FDCPT) is a fluorinating reagent that has garnered interest in organic synthesis due to its unique electrophilic properties. Its molecular formula is C₆H₃Cl₂F₄NO₃S, with a molecular weight of 316.06 g/mol. This compound is characterized by its colorless crystalline structure and solubility in organic solvents like acetonitrile. While its primary applications are in synthetic chemistry, emerging research indicates potential biological activities that warrant further exploration.

FDCPT acts primarily as an electrophilic fluorinating agent. The presence of electron-withdrawing groups (fluorine and chlorine) on the pyridinium ring creates a positive charge deficiency, making the fluorine atom susceptible to nucleophilic attack by various substrates. This mechanism allows for the formation of carbon-fluorine bonds, which can significantly alter the physical and chemical properties of the resulting compounds, potentially enhancing their biological activity.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have indicated that FDCPT exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs) 1, 2, and 3. FGFRs play crucial roles in various biological processes, including cell proliferation, migration, and angiogenesis. The inhibition of these receptors by FDCPT could lead to significant therapeutic applications in oncology and regenerative medicine.

  • Cellular Effects : In vitro studies have shown that FDCPT can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis, suggesting its potential as an anticancer agent .

Case Studies

  • Fluorination Reactions : FDCPT has been effectively used in the fluorination of various organic compounds. For instance, it has been employed in the transformation of thioglycosides into more reactive forms, enhancing their utility in synthetic applications .
  • Synthesis of Pharmaceutical Intermediates : The compound has shown promise in synthesizing pharmaceutical intermediates that may possess biological activity due to the incorporation of fluorine into their structures .

Comparison with Related Compounds

The unique triflate counterion of FDCPT distinguishes it from other fluorinating agents. Below is a comparison table highlighting key features:

Compound NameKey FeaturesUnique Aspects
1-Fluoro-2,6-dichloropyridinium tetrafluoroborateSimilar fluorinating propertiesDifferent reactivity profile due to counterion
2,6-Dichloro-1-fluoropyridinium tetrafluoroborateUsed similarly in fluorinationStability and solubility affected by counterion
2-Fluoro-3-chloropyridinium triflateSimilar triflate counterionVaries in halogen position affecting reactivity

Pharmacokinetics

The low molecular weight and electrophilic nature of FDCPT suggest favorable pharmacokinetic properties. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic applications of 1-fluoro-2,6-dichloropyridinium triflate in electrophilic fluorination?

  • Methodological Answer : This reagent is widely used as an electrophilic fluorinating agent in asymmetric fluorocyclization reactions. For example, in the Gouverneur group’s protocol, it enables fluorocyclization of indenes under optimized conditions: 1.1 equiv. reagent, NaHCO₃ (3.0 equiv.) in nitromethane (0.05 M) at 40°C for 1 h, achieving high diastereoselectivity (>20:1 dr) . Key steps include:

  • Base selection : NaHCO₃ neutralizes triflic acid byproducts.
  • Solvent optimization : Nitromethane stabilizes cationic intermediates.
  • Temperature control : 40°C balances reaction rate and selectivity.

Q. How can researchers purify this compound, and what analytical methods validate its purity?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) removes unreacted precursors and salts .
  • Validation :
  • ¹⁹F NMR : Peaks at δ −70 to −75 ppm confirm triflate counterion integrity.
  • HPLC-UV : Purity >94% (EP grade) is standard .
  • Elemental analysis : Matches theoretical C, H, N, S content (C₆H₃Cl₂F₄NO₃S; MW 316.06) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in bismuth-mediated fluorination?

  • Methodological Answer : DFT studies reveal its function as an oxidant in Bi(III)/Bi(V) redox cycles. For example:

  • Stage I : Bi(III) reacts with arylboronic esters to form Bi(III)-aryl intermediates (ΔG‡ = 25.4 kcal/mol, rate-determining step).
  • Stage II : The reagent oxidizes Bi(III) to Bi(V), enabling reductive elimination to form C–F bonds (kinetically feasible with ΔG < 10 kcal/mol) .
  • Key computational parameters : B3LYP/6-31G(d) for geometry optimization; solvent effects modeled via SMD (nitromethane).

Q. How can contradictory reactivity data in fluorocyclization reactions using this reagent be resolved?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). To diagnose:

  • Control experiments : Add radical scavengers (TEMPO) to suppress non-ionic pathways.
  • Kinetic isotope effects (KIE) : Measure KIE >1.0 for C–H activation steps to confirm ionic transition states.
  • In situ Raman spectroscopy : Monitor triflate ion environment changes under reaction conditions (e.g., Li⁺ coordination effects) .

Q. What strategies optimize substrate scope for Cu-catalyzed C–H fluorination using this reagent?

  • Methodological Answer :

  • Substrate design : Electron-deficient arenes (e.g., benzoates) enhance electrophilic fluorination efficiency.
  • Catalyst tuning : Cu(OTf)₂ outperforms Cu(MeCN)₄BF₄ due to triflate’s weak coordination, favoring active Cu–F intermediates .
  • Additive screening : 2,6-di-tert-butylpyridine (DTBP) suppresses protonation side reactions.

Critical Considerations

  • Handling hygroscopicity : Store under inert atmosphere (argon) to prevent hydrolysis of the triflate counterion.
  • Safety protocols : Use HF-resistant gloves due to potential fluoride release during side reactions.
  • Computational validation : Cross-check DFT results with experimental kinetics (e.g., Eyring plots) to confirm transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 2
1-Fluoro-2,6-dichloropyridinium Triflate

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